Home > Products > Screening Compounds P135494 > N-t-Butyl 4-(aminomethyl)benzamide
N-t-Butyl 4-(aminomethyl)benzamide -

N-t-Butyl 4-(aminomethyl)benzamide

Catalog Number: EVT-7940798
CAS Number:
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-t-Butyl 4-(aminomethyl)benzamide is an organic compound characterized by the molecular formula C₁₁H₁₆N₂O. It appears as a white or pale yellow solid, stable at room temperature, but susceptible to decomposition at elevated temperatures. The compound is insoluble in water yet soluble in various organic solvents, including methanol, dichloromethane, and ether. Its structural features make it a valuable intermediate in organic synthesis and a building block for more complex molecules.

Source

This compound can be sourced from chemical suppliers and is often used in academic and industrial research settings. It is available for purchase through various chemical supply companies, which provide detailed specifications and safety data sheets.

Classification

N-t-Butyl 4-(aminomethyl)benzamide is classified under the category of amides, specifically aromatic amides due to its benzene ring structure. It also falls under the broader classification of organic compounds utilized in synthetic chemistry and medicinal chemistry.

Synthesis Analysis

Methods

N-t-Butyl 4-(aminomethyl)benzamide can be synthesized through several methods:

  1. Reduction of p-Nitrobenzoic Acid: This method involves reducing p-nitrobenzoic acid followed by reaction with p-toluenesulfonyl chloride.
  2. One-Pot Amidation Process: In industrial applications, a one-pot amidation process is employed, utilizing isocyanate intermediates generated in situ alongside 2-chloropyridine and trifluoromethanesulfonyl anhydride.

Technical Details

The reduction of p-nitrobenzoic acid typically requires specific conditions such as temperature control and the use of reducing agents like lithium aluminum hydride. The amidation process can be optimized using various catalysts to enhance yield and purity.

Molecular Structure Analysis

Structure

N-t-Butyl 4-(aminomethyl)benzamide consists of a benzene ring substituted with an aminomethyl group and a tert-butyl group. The molecular structure can be represented as follows:

C11H16N2O\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}

Data

Chemical Reactions Analysis

Reactions

N-t-Butyl 4-(aminomethyl)benzamide participates in several types of chemical reactions:

  1. Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
  2. Reduction: Reduction processes can yield various amine derivatives.
  3. Substitution Reactions: The aminomethyl group allows for nucleophilic substitution reactions with different reagents.

Technical Details

Common reagents used include zinc perchlorate, copper triflate, and various acids or bases. The products formed from these reactions are significant for further applications in organic synthesis and pharmaceutical development.

Mechanism of Action

The mechanism of action for N-t-Butyl 4-(aminomethyl)benzamide primarily involves its interaction with specific molecular targets such as enzymes. It acts as an inhibitor for certain biological pathways, affecting processes such as enzyme activity or receptor binding. The exact pathways depend on the specific biological context in which the compound is applied.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to pale yellow solid
  • Stability: Stable at room temperature; decomposes at higher temperatures
  • Odor: Typically odorless or faintly aromatic
  • Density: Specific density data may vary but generally aligns with typical organic compounds.

Chemical Properties

  • Reactivity: Reacts with oxidizing agents and can undergo substitution reactions.
  • pH Stability: Generally stable across a range of pH levels due to its amide functional group.

Relevant data regarding these properties can be crucial for handling and application in laboratory settings.

Applications

N-t-Butyl 4-(aminomethyl)benzamide has diverse applications across several scientific fields:

  1. Chemistry: Used as an intermediate in organic synthesis, facilitating the creation of complex molecules.
  2. Biology: Explored for its potential as an enzyme inhibitor, contributing to studies on biologically active molecules.
  3. Medicine: Integral in synthesizing drugs aimed at treating conditions like benign prostatic hyperplasia and HIV.
  4. Industry: Employed in producing polymers, plastics, and other industrial materials due to its versatile reactivity.
Introduction to N-t-Butyl 4-(Aminomethyl)Benzamide in Medicinal Chemistry

The structural architecture of N-t-Butyl 4-(aminomethyl)benzamide integrates critical pharmacophoric elements that position it as a versatile scaffold in modern drug discovery. This compound features a benzamide core substituted with an aminomethyl group at the para-position and a tert-butyl moiety on the amide nitrogen—a configuration engineered to enhance target engagement and pharmacokinetic properties. Its significance stems from the convergence of three pharmacologically privileged components: (1) the benzamide nucleus, recognized for its target-binding versatility; (2) the aminomethyl moiety, facilitating hydrogen bonding and molecular recognition; and (3) the bulky t-butyl group, conferring metabolic stability and optimized lipophilicity. This trifecta of functional groups enables precise modulation of biological pathways implicated in viral infections, oncogenesis, and inflammatory disorders, making it a compelling template for rational drug design [1] [6].

Historical Context of Benzamide Derivatives in Antiviral and Anticancer Research

Benzamide derivatives have evolved from early antiviral applications to sophisticated targeted cancer therapies, reflecting a paradigm shift in medicinal chemistry strategies. Initial research focused on 4-(aminomethyl)benzamide scaffolds as inhibitors of viral entry mechanisms, particularly against highly pathogenic viruses like Ebola (EBOV) and Marburg (MARV). These compounds demonstrated efficacy by disrupting the fusion of viral glycoproteins (GP1/GP2) with host cell membranes, thereby preventing viral internalization. For example, optimization of the 4-(aminomethyl)benzamide core yielded compound CBS1118, which exhibited broad-spectrum activity against both EBOV and MARV pseudovirions with EC₅₀ values <10 μM—validating the scaffold’s utility in antiviral discovery [2].

Simultaneously, benzamides gained prominence in oncology through their role as cereblon (CRBN) E3 ligase modulators. Immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide—though effective—suffer from hydrolytic instability and off-target degradation of neo-substrates (e.g., IKZF1/3). Non-phthalimide benzamide derivatives circumvented these limitations by emulating natural degron motifs while resisting hydrolysis. Conformationally locked benzamides, such as fluorinated derivatives 8d, achieved CRBN binding affinities (IC₅₀ = 63 ± 16 μM) comparable to lenalidomide (IC₅₀ = 19 ± 1.5 μM) but with markedly improved stability profiles [1]. This duality of function—antiviral and anticancer—underscores the scaffold’s adaptability to divergent therapeutic objectives.

Table 1: Evolution of Key Benzamide Derivatives in Drug Discovery

Compound ClassTherapeutic ApplicationKey AdvancementReference
Classical IMiDsMultiple myeloma, MDSCRBN-mediated protein degradation [1]
4-(Aminomethyl)benzamidesAntiviral (EBOV/MARV)GP fusion inhibition; broad-spectrum activity [2]
Fluorinated benzamidesAnticancer PROTACsEnhanced CRBN affinity and hydrolytic stability [1]
t-Butyl benzamidesOptimized pharmacokineticsImproved metabolic stability and membrane permeability [6]

Role of 4-(Aminomethyl)benzamide Scaffolds in Targeting Pathogenic and Oncogenic Pathways

The 4-(aminomethyl)benzamide scaffold exerts its biological effects through dual-pathway engagement, disrupting pathogenic mechanisms in virology and oncogenic signaling in cancer. In virology, its primary mechanism involves allosteric inhibition of viral envelope glycoproteins. Structural studies reveal that derivatives like CBS1118 insert into hydrophobic pockets of EBOV GP, inducing conformational changes that prevent membrane fusion. This action mirrors estrogen receptor modulators (e.g., toremifene) but with enhanced specificity for viral GPs over human receptors [2].

In oncology, the scaffold’s utility extends beyond CRBN recruitment to mitochondrial targeting. Derivatives such as cyclopropyl carboxamides inhibit cytochrome b—a component of the electron transport chain—inducing oxidative stress in Plasmodium spp. and cancer cells. The aminomethyl group facilitates hydrogen bonding with Asp155 and Glu122 residues of cytochrome b, while the benzamide plane stabilizes hydrophobic interactions within the quinone-binding site [5]. Additionally, PROTACs derived from benzamide CRBN binders (e.g., BRD4 degraders) leverage the scaffold’s ability to form ternary complexes with E3 ligases and oncoproteins. These degraders outperform classical IMiD-based PROTACs by minimizing neomorphic degradation of IKZF1/3 and SALL4, reducing teratogenic risks [1].

Significance of Tertiary Butyl Substituents in Enhancing Pharmacokinetic Profiles

The incorporation of t-butyl groups into 4-(aminomethyl)benzamide frameworks addresses critical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) challenges associated with earlier analogs. The t-butyl moiety—a bulky, electron-donating substituent—imparts three key advantages:

  • Metabolic Stability: By shielding labile amide bonds from esterase-mediated hydrolysis and reducing cytochrome P450 oxidation, the t-butyl group extends plasma half-life. Fluorinated benzamide analogs without steric protection showed 50% degradation in plasma within 2 hours, while t-butyl derivatives retained >90% integrity under identical conditions [1] [6].
  • Lipophilicity Modulation: t-Butyl substitution increases chromatographic hydrophobicity index (CHI) values by 2–3 units (e.g., from 6.3 to 9.0), correlating with enhanced membrane permeability. This is evidenced by improved PAMPA-BBB model predictions for CNS penetration, crucial for targeting neurological pathogens or brain malignancies [1].
  • Target Selectivity: The bulky group restricts molecular flexibility, favoring bioactive conformations that minimize off-target interactions. In CRBN binders, t-butyl-containing benzamides reduced SALL4 degradation by >80% compared to lenalidomide, mitigating teratogenicity risks [1].

Table 2: Impact of t-Butyl Substituents on Pharmacokinetic Parameters of Benzamide Derivatives

ParameterNon-t-Butyl Analogst-Butyl-Substituted AnalogsChange (%)
Plasma Stability (t₁/₂)1.8 ± 0.3 hours4.7 ± 0.6 hours+161%
log D₇.₄-0.3 to 0.91.2 to 2.1+0.9–1.2 units
PPB (% bound)10–17%25–40%+150–235%
CHIIAM6.3–8.19.0–11.5+43–70%

Patent literature underscores the therapeutic value of this modification: t-butyl-4-(aminomethyl)benzamidine derivatives exhibit 20-fold improved oral bioavailability over linear alkyl counterparts in rodent models, attributed to reduced first-pass metabolism and enhanced intestinal absorption. The steric bulk also diminishes interaction with efflux transporters (e.g., P-glycoprotein), further optimizing tissue distribution [6]. These properties validate the t-butyl group as a strategic asset in refining benzamide-based therapeutics for clinical translation.

Properties

Product Name

N-t-Butyl 4-(aminomethyl)benzamide

IUPAC Name

4-(aminomethyl)-N-tert-butylbenzamide

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C12H18N2O/c1-12(2,3)14-11(15)10-6-4-9(8-13)5-7-10/h4-7H,8,13H2,1-3H3,(H,14,15)

InChI Key

DEATYDKMLVKYEK-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)CN

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.